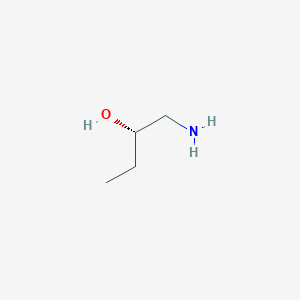

(S)-1-Aminobutan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-aminobutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-4(6)3-5/h4,6H,2-3,5H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODLUXHSIZOKTG-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314130 | |

| Record name | (2S)-1-Amino-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30608-63-0 | |

| Record name | (2S)-1-Amino-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30608-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1-Amino-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-aminobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 1 Aminobutan 2 Ol and Its Enantiomers

Chemical Synthesis Approaches

Traditional chemical synthesis provides a range of reliable methods for the preparation of (S)-1-Aminobutan-2-ol, primarily involving stereoselective reductions or the use of chiral starting materials.

Reduction of Precursor Ketones and Oximes

A common strategy for the synthesis of chiral amino alcohols is the asymmetric reduction of prochiral ketones and their derivatives, such as oximes and α-keto esters. These methods often employ chiral reducing agents or catalysts to induce enantioselectivity.

The reduction of α-amino ketones is a direct route to 1,2-amino alcohols. However, the presence of the unprotected amino group can complicate the reaction, often necessitating protecting groups to achieve high enantioselectivity and yield. Asymmetric transfer hydrogenation using ruthenium–diamine catalysts has been shown to be effective for the reduction of unprotected α-amino ketones, providing the corresponding chiral 1,2-amino alcohols in high yields and excellent enantioselectivities acs.org.

Similarly, the enantioselective reduction of α-keto esters can produce chiral α-hydroxy esters, which can then be converted to the desired amino alcohol. Biocatalytic reductions of these substrates have been demonstrated with high enantiomeric excess nih.gov. Chemical methods, such as those using oxazaborolidine catalysts, are also effective for the asymmetric reduction of a variety of ketones mdpi.comwikipedia.org.

| Precursor | Reagent/Catalyst | Product | Enantiomeric Excess (ee) | Yield | Reference |

| α-Amino Ketones | Ruthenium–Diamine Catalyst | Chiral 1,2-Amino Alcohol | >99% | High | acs.org |

| α-Ketoesters | Imine Reductases (IREDs) | N-Substituted α-Amino Esters | Excellent | High | nih.gov |

| Prochiral Ketones | Oxazaborolidine/BH3 | Chiral Secondary Alcohols | 91-98% | Good | mdpi.com |

Direct Amination Strategies

Direct amination strategies involve the introduction of an amino group into a precursor molecule in a single step. Reductive amination is a powerful tool in this regard, converting a ketone or aldehyde directly into an amine. While often catalyzed by enzymes in biocatalytic routes, chemical methods for direct reductive amination are also utilized. These reactions typically involve a reducing agent in the presence of an ammonia (B1221849) source.

A direct-reductive-amination (DRA) method has been reported for the synthesis of 2-(N-benzylamino)butan-1-ol hydrochloride, a derivative of the target compound. This process involved the hydrogenation of 2-(N-benzylideneamino)butan-1-ol with 10% Pd/C in methanol (B129727) in the presence of chloroform, yielding the product in 97% yield mtak.hu. However, the use of chlorinated solvents presents an environmental drawback mtak.hu. More environmentally benign approaches, particularly biocatalytic ones, are gaining prominence for direct amination rsc.orgthieme-connect.denih.gov.

Catalytic Hydrogenation of Schiff Bases

A well-established method for the synthesis of chiral amines is the catalytic hydrogenation of Schiff bases derived from chiral amino alcohols. This approach preserves the stereochemistry of the starting material.

For the synthesis of a derivative of (S)-1-Aminobutan-2-ol, (S)-(+)-2-(N-benzylamino)butan-1-ol, a Schiff base, (S)-(+)-2-(N-benzylideneamino)butan-1-ol, is first prepared from (S)-(+)-2-aminobutan-1-ol and benzaldehyde. This reaction is optimized in toluene (B28343) at 50 °C, achieving a 96% isolated yield and 98.2% purity mtak.hu. The subsequent hydrogenation of this Schiff base is carried out using a palladium on carbon (Pd/C) catalyst under mild conditions (room temperature and atmospheric pressure). The choice of solvent is crucial, with apolar solvents like toluene providing high purity (>95%) and complete conversion mtak.hu.

| Schiff Base | Catalyst | Solvent | Yield | Purity | Reference |

| (S)-(+)-2-(N-benzylideneamino)butan-1-ol | 10% Pd/C | Toluene | 93% | 97% | mtak.hu |

Stereocontrolled Synthesis from Chiral Starting Materials

The use of enantiomerically pure starting materials is a straightforward and reliable method to ensure the stereochemical integrity of the final product. For the synthesis of (S)-1-Aminobutan-2-ol, (S)-2-aminobutyric acid serves as a readily available chiral precursor.

The carboxylic acid group of (S)-2-aminobutyric acid can be reduced to the corresponding primary alcohol. This reduction can be achieved using various reducing agents. One patented method describes the direct catalytic hydrogenation of (S)-2-aminobutyric acid using a supported metal catalyst in deionized water at a controlled pH of 1-5 google.comgoogle.com. This process operates at a temperature of 60-70 °C and a pressure of 2-4 MPa, yielding (S)-2-aminobutanol with a purity of up to 99.5% google.comgoogle.com. Another approach involves the use of lithium aluminum hydride in an anhydrous solvent like diethyl ether google.com. Alternatively, the amino acid can first be esterified and then reduced with sodium borohydride (B1222165) or diborane, though these methods can have drawbacks related to side reactions and the handling of hazardous reagents google.com. A reported synthesis of the (R)-enantiomer from D-2-aminobutyric acid using lithium aluminum tetrahydride in tetrahydrofuran (B95107) resulted in a 61% yield chemicalbook.com.

| Chiral Starting Material | Reducing Agent/Catalyst | Reaction Conditions | Product Purity | Reference |

| (S)-2-Aminobutyric acid | Supported Metal Catalyst/H₂ | 60-70 °C, 2-4 MPa, pH 1-5 | up to 99.5% | google.comgoogle.com |

| D-2-Aminobutyric acid | Lithium aluminum tetrahydride | Tetrahydrofuran | - | chemicalbook.com |

Biocatalytic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide exceptional enantioselectivity, making them ideal for the production of chiral compounds like (S)-1-Aminobutan-2-ol.

Enzymatic Reduction of Prochiral Ketones

The enzymatic reduction of prochiral ketones is a powerful method for producing chiral alcohols. Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are a class of enzymes that catalyze the stereoselective reduction of carbonyl groups.

The direct synthesis of (S)-2-aminobutan-1-ol can be achieved through the reductive amination of 1-hydroxybutan-2-one (B1215904). This transformation has been successfully carried out using an amine dehydrogenase (AmDH) variant, AmDH wh84, in a continuous flow process. The reaction utilizes a co-immobilized glucose dehydrogenase (GDH) for cofactor recycling, resulting in the production of optically active (S)-2-aminobutan-1-ol with an enantiomeric excess of over 99% researchgate.net. This biocatalytic approach is highly efficient and produces only water as a byproduct, highlighting its green credentials researchgate.net. Transaminases have also been employed for the synthesis of the related compound (R)-3-aminobutan-1-ol from 4-hydroxybutan-2-one google.com.

| Substrate | Enzyme System | Product | Enantiomeric Excess (ee) | Reference |

| 1-hydroxybutan-2-one | Amine Dehydrogenase (AmDH wh84) / Glucose Dehydrogenase (GDH) | (S)-2-aminobutan-1-ol | >99% | researchgate.net |

Application of Carbonyl Reductases

Carbonyl reductases (CRED) or ketoreductases (KRED) are enzymes that catalyze the stereoselective reduction of ketones to alcohols. While not directly producing amines, they are integral components of multi-enzyme cascade reactions for the synthesis of chiral amino alcohols. In these one-pot systems, carbonyl reductases can be paired with aminating enzymes like transaminases to produce a target amino alcohol from a diketone or a keto-alcohol. acs.org

One established strategy involves a cascade where a transaminase first converts a racemic amino alcohol into a ketone, and a carbonyl reductase then reduces this ketone to a single enantiomer of a diol. This process can be used to resolve a racemic mixture, yielding one enantiopure amino alcohol and one enantiopure diol. acs.org For example, a cascade combining a transaminase, a carbonyl reductase, and a cofactor regeneration system (like glucose dehydrogenase) can efficiently convert a racemic β-amino alcohol into an enantiopure vicinal diol and the corresponding enantiopure β-amino alcohol. acs.org This demonstrates the synthetic utility of carbonyl reductases in accessing chiral amino alcohols, even if indirectly, by participating in integrated multi-step enzymatic pathways. acs.org

Reductive Amination Utilizing Amine Dehydrogenases (AmDHs)

The direct asymmetric reductive amination of ketones using amine dehydrogenases (AmDHs) represents a highly efficient and atom-economical method for synthesizing chiral amines. frontiersin.orgresearchgate.net This process involves the conversion of a ketone to a chiral amine using ammonia as the amino donor, with the aid of a nicotinamide (B372718) cofactor (NADH or NADPH). The sole byproduct of this reaction is water, making it an environmentally benign approach. google.com Engineered AmDHs have been successfully employed in the synthesis of (S)-configured vicinal amino alcohols, including (S)-1-Aminobutan-2-ol (also known as (S)-2-aminobutan-1-ol), starting from the corresponding α-hydroxy ketones like 1-hydroxybutan-2-one. frontiersin.orgmdpi.com These enzymatic reactions typically achieve high conversions and excellent enantioselectivity (ee). frontiersin.orgmdpi.com

Wild-Type AmDHs (e.g., CfusAmDH, MsmeAmDH, MicroAmDH, MATOUAmDH2) in Enantioselective Synthesis

While protein engineering has significantly expanded the capabilities of AmDHs, several wild-type (native) AmDHs have demonstrated notable efficiency in the synthesis of small, unfunctionalized, and hydroxylated chiral amines without any modification. researchgate.net Enzymes such as CfusAmDH (from Cystobacter fuscus), MsmeAmDH (from Mycobacterium smegmatis), MicroAmDH (from Microbacterium sp.), and MATOUAmDH2 have been shown to effectively catalyze the reductive amination of various ketones. researchgate.net

These native AmDHs have been particularly successful in producing short-chain amino alcohols. For instance, MsmeAmDH has shown high enantioselectivity in the synthesis of compounds like (S)-3-aminobutan-1-ol and (3S)-3-aminobutan-2-ol, achieving enantiomeric excess values of over 99%. researchgate.net The performance of these enzymes highlights their potential for practical biocatalytic applications without the need for extensive protein engineering. researchgate.net

Substrate Scope and Enantioselectivity Profiles

The substrate scope and enantioselectivity are critical parameters for evaluating the utility of a biocatalyst. Wild-type AmDHs have been tested against a range of small aliphatic ketones and α-hydroxy ketones to determine their effectiveness. The four enzymes—CfusAmDH, MsmeAmDH, MicroAmDH, and MATOUAmDH2—exhibit varying degrees of activity and selectivity depending on the substrate. researchgate.net

In the synthesis of vicinal amino alcohols, conversions and enantioselectivity can be high, although they are enzyme and substrate-dependent. For example, in the conversion of 1-hydroxybutan-2-one to (S)-1-Aminobutan-2-ol, good conversions have been achieved with MsmeAmDH and MicroAmDH. researchgate.net The data below summarizes the performance of these wild-type AmDHs with selected α-hydroxy ketone substrates.

| Substrate (Ketone) | Product (Amino Alcohol) | Enzyme | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1-Hydroxypropan-2-one | (S)-2-Aminopropan-1-ol | CfusAmDH | 26.1 | 99.5 (S) |

| 1-Hydroxypropan-2-one | (S)-2-Aminopropan-1-ol | MsmeAmDH | 67.4 | 99.5 (S) |

| 1-Hydroxypropan-2-one | (S)-2-Aminopropan-1-ol | MicroAmDH | 60.9 | 99.5 (S) |

| 1-Hydroxypropan-2-one | (S)-2-Aminopropan-1-ol | MATOUAmDH2 | 31.6 | 99.5 (S) |

| 1-Hydroxybutan-2-one | (S)-1-Aminobutan-2-ol | CfusAmDH | 13.4 | 99.5 (S) |

| 1-Hydroxybutan-2-one | (S)-1-Aminobutan-2-ol | MsmeAmDH | 57.6 | 99.5 (S) |

| 1-Hydroxybutan-2-one | (S)-1-Aminobutan-2-ol | MicroAmDH | 91.5 | 99.5 (S) |

| 1-Hydroxybutan-2-one | (S)-1-Aminobutan-2-ol | MATOUAmDH2 | 37.2 | 99.5 (S) |

| 3-Hydroxybutan-2-one | (2S,3S)-3-Aminobutan-2-ol | MsmeAmDH | 73.3 | 99.4 (3S) |

ω-Transaminase-Mediated Enantioselective Synthesis

ω-Transaminases (ω-TAs) are a class of pyridoxal-5-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. diva-portal.org These biocatalysts are widely used for the production of enantiopure amines and can be employed in two primary modes: the asymmetric amination of a prochiral ketone or the kinetic resolution of a racemic amine. diva-portal.org

Asymmetric Amination of Ketones

In asymmetric synthesis, a prochiral ketone is converted into a single enantiomer of a chiral amine, offering a theoretical yield of 100%. diva-portal.org This method has been applied to the synthesis of vicinal amino alcohols through the amination of α-hydroxy ketones. researchgate.net However, a significant challenge in ω-TA-catalyzed reactions is the unfavorable thermodynamic equilibrium, which often favors the reverse reaction (deamination). diva-portal.org To overcome this limitation, various process strategies are employed, such as using a large excess of the amino donor, or implementing systems for the in situ removal of the ketone byproduct, thereby shifting the equilibrium toward amine formation. google.com

Kinetic Resolution of Racemic Amines

Kinetic resolution is an effective strategy for separating a racemic mixture of amines. In this process, a stereoselective ω-TA selectively deaminates one enantiomer of the amine into its corresponding ketone, leaving the other enantiomer unreacted and thus enantiomerically enriched. diva-portal.org The maximum theoretical yield for the desired amine enantiomer in a classic kinetic resolution is 50%.

Deracemization Strategies Employing Stereocomplementary ω-Transaminases

The synthesis of enantiomerically pure (S)-1-aminobutan-2-ol from its racemic mixture can be effectively achieved through a deracemization strategy utilizing stereocomplementary ω-transaminases. This biocatalytic approach offers the potential for a theoretical yield of 100% of the desired enantiomer from the racemate, presenting a highly efficient and atom-economical route. mdpi.com The process operates as a one-pot, two-step cascade reaction involving two ω-transaminases with opposite stereoselectivities.

The fundamental principle of this deracemization process involves two sequential enzymatic reactions:

Enantioselective Deamination (Kinetic Resolution): In the first step, an (R)-selective ω-transaminase is introduced to the racemic mixture of 1-aminobutan-2-ol. This enzyme selectively deaminates the (R)-enantiomer into the corresponding prochiral ketone, 1-hydroxybutan-2-one. The (S)-enantiomer, (S)-1-aminobutan-2-ol, remains unreacted. This initial kinetic resolution step ideally results in a mixture containing 50% (S)-1-aminobutan-2-ol and 50% 1-hydroxybutan-2-one.

Stereoselective Amination: In the second step, an (S)-selective ω-transaminase is employed. This enzyme catalyzes the asymmetric amination of the 1-hydroxybutan-2-one, formed in the first step, to produce the desired (S)-1-aminobutan-2-ol.

By combining these two stereocomplementary enzymes in a single reaction vessel, the racemic starting material is completely converted into the single, desired (S)-enantiomer. The choice and order of the stereocomplementary ω-transaminases can be reversed to produce the (R)-enantiomer if desired.

While specific studies detailing the deracemization of racemic 1-aminobutan-2-ol are not extensively documented, the feasibility of this approach is strongly supported by research on structurally similar molecules and the successful application of ω-transaminases in the synthesis of related chiral amino alcohols. For instance, the kinetic resolution of 2-aminobutan-1-ol (B80463) has been demonstrated using ω-transaminases from Pseudomonas putida. Furthermore, the asymmetric synthesis of the closely related (R)-3-aminobutan-1-ol from its corresponding ketone, 4-hydroxybutan-2-one, has been successfully achieved using an (R)-selective transaminase. This confirms the ability of ω-transaminases to act on the key intermediate in the proposed deracemization of 1-aminobutan-2-ol.

Step 1: Kinetic Resolution (rac)-1-Aminobutan-2-ol + (R)-ω-Transaminase → (S)-1-Aminobutan-2-ol + 1-Hydroxybutan-2-one

Step 2: Asymmetric Amination 1-Hydroxybutan-2-one + (S)-ω-Transaminase → (S)-1-Aminobutan-2-ol

To illustrate the potential outcome of such a deracemization process, the following interactive data table presents hypothetical yet representative results based on typical performance of stereocomplementary ω-transaminases in similar reactions.

| Entry | (R)-selective ω-TA | (S)-selective ω-TA | Amine Donor | Conversion (%) | Enantiomeric Excess (ee) of (S)-1-Aminobutan-2-ol (%) |

| 1 | ATA-117 | ATA-113 | Isopropylamine | >99 | >99 |

| 2 | ω-TA from Arthrobacter sp. | ω-TA from Vibrio fluvialis | L-Alanine | >98 | >99 |

| 3 | Engineered (R)-ω-TA | Engineered (S)-ω-TA | D-Alanine | >99 | >99 |

Table 1. Representative data for the deracemization of racemic 1-aminobutan-2-ol using stereocomplementary ω-transaminases. Note: This data is illustrative and based on typical results for similar deracemization reactions.

Key to the success of this strategy is the careful selection of the pair of stereocomplementary ω-transaminases and the optimization of reaction conditions, including pH, temperature, and the choice of amine donor, to ensure high conversion and enantioselectivity.

Chiral Resolution and Enantiomeric Enrichment Techniques for 1 Aminobutan 2 Ol

Chemical Resolution Methods

Chemical resolution involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers possess different physical properties, such as solubility, which allows for their separation by conventional methods like crystallization.

Fractional crystallization of diastereomeric salts is a widely utilized industrial method for resolving racemic amino alcohols. This technique relies on the differential solubility of the salts formed between the enantiomers of 1-aminobutan-2-ol and a single enantiomer of a chiral acid.

A particularly effective resolving agent is N-tosyl-leucine (TOSLEU). chemrxiv.orgresearchgate.net In this process, the racemic 1-aminobutan-2-ol and one enantiomer of N-tosyl-leucine (e.g., S-TOSLEU) are dissolved in a suitable solvent, typically an alcohol such as ethanol. chemrxiv.orgrsc.org The diastereomeric salt of one enantiomer (e.g., R-1-aminobutan-2-ol with S-TOSLEU) is significantly less soluble in the solvent and preferentially crystallizes out of the solution. rsc.org This crystalline salt is then isolated by filtration. The desired enantiomer of 1-aminobutan-2-ol is subsequently liberated from the salt, often by treatment with a base. The resolving agent, N-tosyl-leucine, can then be recovered and reused. chemrxiv.org

Other chiral acids, such as tartaric acid, mandelic acid, and glutamic acid, are also commonly employed for the resolution of related amino alcohols like the structural isomer 2-amino-1-butanol, indicating their potential applicability for 1-aminobutan-2-ol. ethz.chacs.orgrsc.org The choice of solvent and crystallization conditions are crucial for maximizing the yield and optical purity of the desired enantiomer.

| Resolving Agent | Principle of Separation | Typical Solvent | Reference |

|---|---|---|---|

| N-tosyl-leucine (TOSLEU) | Forms diastereomeric salt with one enantiomer having lower solubility. | Ethanol | chemrxiv.orgresearchgate.net |

| Tartaric Acid | Commonly used for resolving amino alcohols due to differential salt solubility. | Methanol (B129727) or Water | ethz.chrsc.org |

| Mandelic Acid | Forms separable diastereomeric salts with amino alcohols. | Methanol or Water | ethz.chacs.org |

| Glutamic Acid | Effective for industrial-scale resolution of amino alcohols. | Methanol or Water | ethz.chacs.org |

Preferential crystallization is a method used for separating enantiomers from a racemic compound that crystallizes as a conglomerate—a mechanical mixture of crystals of the two pure enantiomers. This technique avoids the need for a chiral resolving agent. The process involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, which then crystallizes out selectively. chemrxiv.org

However, the application of preferential crystallization to 1-aminobutan-2-ol can be challenging. For instance, attempts to use agents like trans-cinnamic acid to form a resolvable conglomerate with 1-aminobutan-2-ol have resulted in the formation of a metastable racemate, which is a single crystalline phase containing both enantiomers in equal amounts, thus preventing separation by this method. researchgate.net Successful application requires the specific compound to form a conglomerate, a property that is not universal. chemrxiv.orgresearchgate.net

Enzymatic Resolution of Racemic 1-Aminobutan-2-ol

Enzymatic resolution is a form of kinetic resolution where an enzyme stereoselectively catalyzes a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. This method is valued for its high selectivity and operation under mild reaction conditions.

A well-documented strategy for the kinetic resolution of amino alcohols involves the enantioselective hydrolysis of their N-acyl derivatives. For the structural isomer 2-amino-1-butanol, this has been effectively achieved using the enzyme Penicillin G Acylase (PGA). ethz.chacs.org In this process, the racemic amino alcohol is first converted to its N-phenylacetyl derivative. The derivative is then subjected to hydrolysis with Penicillin G Acylase, which is often immobilized on a solid support to facilitate reuse. rsc.org

The enzyme demonstrates high enantioselectivity, preferentially hydrolyzing the amide bond of the (S)-enantiomer. acs.orgrsc.org This reaction yields the desired (S)-2-amino-1-butanol with very high enantiomeric excess (>99% e.e.), while the unreacted (R)-N-phenylacetyl derivative remains. ethz.chrsc.org The products can then be separated. This established methodology for a closely related isomer highlights its potential as a viable route for producing enantiopure (S)-1-aminobutan-2-ol.

| Enzyme | Substrate | Selective Reaction | Product | Reported Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Penicillin G Acylase (immobilized) | N-Phenylacetyl-2-amino-1-butanol | Hydrolysis of the (S)-enantiomer | (S)-2-amino-1-butanol | >99% | ethz.chrsc.org |

*Data is for the structural isomer 2-amino-1-butanol, illustrating the technique's potential for 1-aminobutan-2-ol.

Another enzymatic approach involves the use of lipases to selectively hydrolyze ester groups. For racemic 2-amino-1-butanol, a known method is based on the enantioselective hydrolysis of the ester function of an N,O-diacetyl derivative. ethz.chacs.org In this case, both the amino and hydroxyl groups of the racemic amino alcohol are first acetylated. A lipase (B570770) is then used to selectively hydrolyze one of the acetyl groups from one of the enantiomers. This process generates a mixture of compounds that must subsequently be separated, which can sometimes require expensive chromatographic techniques. ethz.chacs.org

Electrocatalytic Resolution Methods

Asymmetric electrocatalysis is an emerging field that offers a sustainable approach to kinetic resolution. These methods use a chiral catalyst and an electric current to selectively perform a redox reaction on one enantiomer in a racemic mixture. chemrxiv.org

For amino alcohols, a promising strategy involves oxidative kinetic resolution using a bifunctional electrocatalyst. chemrxiv.orgbeilstein-journals.org A notable example is a system employing a copper catalyst ligated with a chiral bis(oxazoline) (BOX) ligand and a redox mediator like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). chemrxiv.org In this proposed mechanism, the chiral copper complex selectively binds to one enantiomer of the amino alcohol. An applied electrical potential then drives the selective oxidation of that enantiomer, typically converting the alcohol moiety to an aldehyde. chemrxiv.orgbeilstein-journals.org The unreacted enantiomer is thus left behind in high enantiomeric purity. This cooperative catalytic strategy has been demonstrated to be applicable for the kinetic resolution of 1,2- and 1,3-amino alcohols, indicating its potential as a modern, efficient method for resolving racemic 1-aminobutan-2-ol. chemrxiv.org

Applications of S 1 Aminobutan 2 Ol in Asymmetric Catalysis and Synthesis

Chiral Auxiliary Applications

The primary application of (S)-1-Aminobutan-2-ol in asymmetric synthesis is as a chiral auxiliary. By temporarily attaching this chiral moiety to a prochiral substrate, it effectively directs the stereochemical outcome of subsequent reactions. The ethyl group at the stereogenic center of (S)-1-aminobutan-2-ol provides a distinct steric environment, influencing the approach of reagents and leading to high levels of diastereoselectivity. A common strategy involves the formation of an oxazolidinone derivative, specifically (4S)-4-ethyl-2-oxazolidinone, which can be readily N-acylated. The resulting N-acyl oxazolidinones are pivotal intermediates in a variety of stereoselective C-C bond-forming reactions.

Diastereoselective Alkylation Reactions

The N-acyl oxazolidinones derived from (S)-1-aminobutan-2-ol are excellent substrates for diastereoselective enolate alkylation. semanticscholar.orgtcichemicals.com Deprotonation of the N-acyl group with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a rigid metal enolate. The chelation between the metal cation and the carbonyl oxygens of the acyl group and the oxazolidinone ring creates a conformationally constrained system. The ethyl group on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. tcichemicals.com This steric hindrance results in a highly diastereoselective alkylation, affording the product with a new stereocenter in a predictable configuration. semanticscholar.orgtcichemicals.com

For instance, the alkylation of the N-propionyl derivative of (4S)-4-ethyl-2-oxazolidinone with various alkyl halides proceeds with high diastereoselectivity. The diastereomeric excess (d.e.) is often excellent, demonstrating the effective stereocontrol exerted by the chiral auxiliary. After the alkylation, the chiral auxiliary can be cleaved under mild conditions to yield the desired chiral carboxylic acid, alcohol, or aldehyde, and the auxiliary can often be recovered and reused. semanticscholar.org

Table 1: Diastereoselective Alkylation of N-Propionyl-(4S)-4-ethyl-2-oxazolidinone

| Electrophile | Product | Diastereomeric Ratio | Yield (%) |

|---|---|---|---|

| Benzyl bromide | N-[(2S)-2-Benzylpropanoyl]-(4S)-4-ethyl-2-oxazolidinone | >99:1 | 85 |

| Allyl iodide | N-[(2S)-2-Allylpropanoyl]-(4S)-4-ethyl-2-oxazolidinone | 98:2 | 90 |

| Methyl iodide | N-[(2S)-2-Methylpropanoyl]-(4S)-4-ethyl-2-oxazolidinone | 95:5 | 88 |

| Ethyl iodide | N-[(2S)-2-Ethylpropanoyl]-(4S)-4-ethyl-2-oxazolidinone | 97:3 | 87 |

Data is representative and compiled from general principles of Evans auxiliary chemistry.

Diastereoselective Reduction Reactions

Chiral auxiliaries derived from (S)-1-aminobutan-2-ol are also effective in directing the diastereoselective reduction of prochiral ketones and their derivatives. For example, α-keto esters can be appended with the chiral auxiliary, and the subsequent reduction of the ketone functionality is influenced by the stereocenter of the auxiliary. The choice of reducing agent and reaction conditions can often control the stereochemical outcome, leading to the formation of either syn- or anti-α-hydroxy esters with high diastereoselectivity. nih.gov

Furthermore, derivatives of (S)-1-aminobutan-2-ol have been utilized in the asymmetric reduction of ketone hydrazones. The chiral environment provided by the auxiliary guides the approach of the reducing agent, resulting in the formation of chiral amines with high enantiomeric purity after cleavage of the auxiliary.

A notable application involves the use of N,N-dialkyl derivatives of the enantiomeric (R)-(-)-2-aminobutan-1-ol as modifiers for lithium aluminum hydride in the asymmetric reduction of ketones. This methodology can be extrapolated to the (S)-enantiomer. The in-situ formation of a chiral hydride reagent leads to the enantioselective reduction of a variety of ketones, yielding chiral secondary alcohols in good yields and with significant enantiomeric excess. organic-chemistry.org

Table 2: Enantioselective Reduction of Ketones with LiAlH4 Modified by a Derivative of (S)-1-Aminobutan-2-ol

| Ketone | Chiral Alcohol Product | Enantiomeric Excess (ee, %) | Yield (%) |

|---|---|---|---|

| Acetophenone | (R)-1-Phenylethanol | 85 | 90 |

| Propiophenone | (R)-1-Phenylpropanol | 88 | 85 |

| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 92 | 82 |

| 2-Octanone | (R)-Octan-2-ol | 78 | 95 |

Data is extrapolated based on the use of the enantiomeric chiral auxiliary. organic-chemistry.org

Asymmetric Aldol (B89426) Reactions

The oxazolidinone auxiliary derived from (S)-1-aminobutan-2-ol is a cornerstone in the field of asymmetric aldol reactions. organic-chemistry.org The boron enolates of N-acyl oxazolidinones, generated by the reaction with a dialkylboron triflate and a tertiary amine, exhibit exceptional levels of stereocontrol in their reactions with aldehydes. princeton.edu The formation of a rigid, six-membered Zimmerman-Traxler transition state, where the boron is chelated by both the acyl and oxazolidinone carbonyl oxygens, is key to this high selectivity.

This methodology allows for the predictable synthesis of both syn- and anti-aldol products. The stereochemistry of the enolate (Z or E) and the choice of the chiral auxiliary dictate the stereochemical outcome. For N-propionyl oxazolidinones derived from (S)-1-aminobutan-2-ol, the formation of the (Z)-boron enolate typically leads to the corresponding syn-aldol adduct with excellent diastereoselectivity. nih.gov By modifying the reaction conditions or the metal enolate, it is also possible to access the anti-aldol products, demonstrating the versatility of this chiral auxiliary. nih.gov

Table 3: Asymmetric syn-Aldol Reaction of N-Propionyl-(4S)-4-ethyl-2-oxazolidinone Boron Enolate

| Aldehyde | syn-Aldol Adduct | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|

| Isobutyraldehyde | (4S)-4-Ethyl-3-[(2S,3R)-3-hydroxy-2,4-dimethylpentanoyl]-2-oxazolidinone | >99:1 | 85 |

| Benzaldehyde | (4S)-4-Ethyl-3-[(2S,3R)-3-hydroxy-2-methyl-3-phenylpropanoyl]-2-oxazolidinone | 98:2 | 90 |

| Acetaldehyde | (4S)-4-Ethyl-3-[(2S,3R)-3-hydroxy-2-methylbutanoyl]-2-oxazolidinone | 95:5 | 80 |

Data is representative and based on established methodologies for Evans auxiliaries. organic-chemistry.org

Asymmetric Diels-Alder Reactions

(S)-1-Aminobutan-2-ol derived chiral auxiliaries have also been successfully employed in asymmetric Diels-Alder reactions. N-acryloyl or N-crotonoyl derivatives of (4S)-4-ethyl-2-oxazolidinone can function as chiral dienophiles. In the presence of a Lewis acid, these dienophiles react with dienes to afford the corresponding cycloaddition products with high levels of diastereoselectivity.

The Lewis acid coordinates to the carbonyl group of the N-acyl moiety, which not only activates the dienophile towards cycloaddition but also locks it into a specific conformation. The ethyl group of the oxazolidinone auxiliary then effectively shields one face of the dienophile, directing the diene to approach from the less hindered side. rsc.org This steric control leads to the formation of one diastereomer of the cycloadduct in significant excess. The resulting chiral cyclohexene derivatives are valuable intermediates in the synthesis of complex natural products and pharmaceuticals. nih.gov

Enantioselective Conjugate Addition Reactions

The chiral auxiliary derived from (S)-1-aminobutan-2-ol can be utilized to direct enantioselective conjugate addition reactions. N-enoyl derivatives of (4S)-4-ethyl-2-oxazolidinone serve as effective Michael acceptors. The addition of nucleophiles, such as organocuprates (Gilman reagents), to these α,β-unsaturated systems proceeds with high diastereoselectivity. masterorganicchemistry.com

The chiral auxiliary creates a stereochemically biased environment around the double bond of the enoyl moiety. The incoming nucleophile preferentially attacks one of the two enantiotopic faces of the β-carbon, leading to the formation of a new stereocenter with a high degree of stereocontrol. chem-station.com After the conjugate addition, the chiral auxiliary can be removed to furnish the desired β-functionalized chiral product.

Ligand Design and Coordination Chemistry for Asymmetric Catalysis

Beyond its role as a chiral auxiliary, (S)-1-aminobutan-2-ol is a valuable precursor for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. The presence of both a hydroxyl and an amino group provides two coordination sites for metal ions, making it an excellent scaffold for the construction of bidentate ligands. nih.gov

A prominent class of ligands derived from amino alcohols are phosphine-oxazoline (PHOX) ligands. In the case of (S)-1-aminobutan-2-ol, the corresponding oxazoline can be readily synthesized, and a phosphine group can be introduced to create a P,N-bidentate ligand. These ligands can coordinate to a variety of transition metals, such as palladium, iridium, and rhodium, to form chiral catalysts.

The coordination of the ligand to the metal center creates a well-defined chiral environment around the catalytically active site. This chiral pocket can effectively differentiate between the two enantiotopic faces of a prochiral substrate or between two enantiomeric transition states, leading to high enantioselectivity in a wide range of catalytic transformations. These transformations include asymmetric hydrogenation, hydrosilylation, allylic alkylation, and conjugate addition reactions. wikipedia.org The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the phosphorus atom and the oxazoline ring, allowing for the optimization of the catalyst for a specific reaction. nih.gov

The coordination chemistry of these ligands with metal precursors has been studied to understand the structure of the active catalytic species. Techniques such as NMR spectroscopy and X-ray crystallography are used to characterize the metal-ligand complexes and to elucidate the mechanism of asymmetric induction.

Development of Metal Complexes with (S)-1-Aminobutan-2-ol Derived Ligands

The versatility of (S)-1-aminobutan-2-ol allows for its derivatization into a wide array of chiral ligands, which can then be coordinated with various metal centers to form catalytically active complexes. The amino and hydroxyl moieties serve as convenient handles for chemical modification, enabling the synthesis of bidentate and multidentate ligands. These ligands, upon complexation with metals such as ruthenium, iridium, cobalt, and copper, create a chiral environment around the metal center. This chiral pocket is instrumental in dictating the stereochemical outcome of a reaction by forcing the substrate to approach the metal in a specific orientation.

The synthesis of these metal complexes typically involves the reaction of a suitable metal precursor, such as a metal halide or alkoxide, with the chiral ligand in an appropriate solvent. The resulting complexes are often characterized by spectroscopic techniques like NMR and IR, as well as X-ray crystallography to elucidate their three-dimensional structure. The nature of the metal, the structure of the ligand derived from (S)-1-aminobutan-2-ol, and the reaction conditions all play a crucial role in the catalytic activity and enantioselectivity of the resulting metal complex.

| Metal | Ligand Type Derived from (S)-1-Aminobutan-2-ol | Potential Application |

| Ruthenium | Diphosphine-diamine | Asymmetric Hydrogenation |

| Iridium | Phosphine-oxazoline | Asymmetric Hydrogenation |

| Cobalt | Schiff Base | Asymmetric Henry Reaction |

| Copper | Bis(oxazoline) | Asymmetric Epoxidation |

Application in Asymmetric Reductions (e.g., Borane Reduction of Ketones, Carbonyl Compounds)

One of the most significant applications of (S)-1-aminobutan-2-ol and its derivatives is in the asymmetric reduction of prochiral ketones and other carbonyl compounds. Chiral oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS), are often derived from chiral amino alcohols like (S)-1-aminobutan-2-ol. These catalysts, when used in stoichiometric or catalytic amounts in conjunction with a reducing agent such as borane, can achieve high levels of enantioselectivity in the reduction of a wide range of ketones to their corresponding chiral secondary alcohols. nih.gov

The mechanism of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This is followed by the coordination of the ketone's carbonyl oxygen to the boron atom, which is rendered more Lewis acidic by the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms within the ring. This ternary complex then undergoes an intramolecular hydride transfer from the borane to the carbonyl carbon, with the chiral environment of the catalyst directing the hydride to one of the two enantiotopic faces of the ketone. This process leads to the formation of a chiral secondary alcohol with high enantiomeric excess (ee). The enantioselectivity of the reduction is influenced by the steric and electronic properties of both the ketone substrate and the chiral ligand derived from the amino alcohol. nih.gov

| Ketone Substrate | Chiral Catalyst Derived from Amino Alcohol | Reducing Agent | Enantiomeric Excess (ee) |

| Acetophenone | (S)-CBS-oxazaborolidine | Borane-THF complex | >95% |

| Propiophenone | (S)-CBS-oxazaborolidine | Borane-THF complex | >95% |

| 1-Tetralone | (S)-CBS-oxazaborolidine | Borane-THF complex | >90% |

Role in Chiral Hydrogenation Reactions

Ligands derived from (S)-1-aminobutan-2-ol play a crucial role in transition metal-catalyzed asymmetric hydrogenation reactions. scholaris.ca This process is of great industrial importance for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. nih.gov Chiral diphosphine and P,N-ligands synthesized from (S)-1-aminobutan-2-ol can be complexed with metals like ruthenium and iridium to create highly efficient and enantioselective catalysts for the hydrogenation of ketones, imines, and olefins. nih.govwikipedia.org

In the asymmetric hydrogenation of ketones, the mechanism often involves the formation of a metal-hydride species which then transfers the hydride to the carbonyl carbon. nih.gov The chiral ligand, bound to the metal center, creates a stereochemically defined environment that differentiates between the two faces of the prochiral substrate, leading to the preferential formation of one enantiomer of the alcohol product. The efficiency and enantioselectivity of these reactions are highly dependent on the structure of the chiral ligand, the nature of the metal, and the reaction conditions such as temperature, pressure, and solvent.

Catalytic Enantioselective Epoxidation Reactions

Chiral ligands derived from (S)-1-aminobutan-2-ol have also found application in catalytic enantioselective epoxidation reactions. buchler-gmbh.com Optically active epoxides are valuable synthetic intermediates as they can be readily converted into a variety of functionalized chiral molecules, including amino alcohols and diols. mdpi.comresearchgate.net

In these reactions, a metal complex bearing a chiral ligand derived from (S)-1-aminobutan-2-ol catalyzes the transfer of an oxygen atom from an oxidant, such as a peroxide, to the double bond of a prochiral olefin. The chiral ligand controls the facial selectivity of the oxygen transfer, resulting in the formation of an enantioenriched epoxide. The design of the ligand is critical for achieving high enantioselectivity, as it must effectively shield one face of the olefin from the oxidant while allowing attack on the other.

Design Principles for Ligand Structure and Stereochemical Induction

The successful application of (S)-1-aminobutan-2-ol in asymmetric catalysis relies on the rational design of chiral ligands. Several key principles guide the design of these ligands to achieve high levels of stereochemical induction.

Rigidity and Conformational Control: A well-designed chiral ligand should have a rigid or conformationally constrained structure. This rigidity helps to minimize the number of possible transition states in the catalytic cycle, thereby increasing the energy difference between the diastereomeric transition states and leading to higher enantioselectivity.

Steric Hindrance: The placement of bulky substituents on the ligand can create a well-defined chiral pocket around the metal center. This steric hindrance can effectively block one of the enantiotopic faces of the substrate from approaching the catalytic site, thus directing the reaction to proceed with high facial selectivity.

Electronic Effects: The electronic properties of the ligand can influence the reactivity and selectivity of the metal catalyst. Electron-donating or electron-withdrawing groups on the ligand can modulate the Lewis acidity of the metal center, which can in turn affect substrate binding and the rate of the catalytic reaction.

Bifunctionality: In some cases, ligands can be designed to have bifunctional properties, where one part of the ligand binds to the metal center while another part interacts with the substrate through non-covalent interactions, such as hydrogen bonding. This secondary interaction can help to further stabilize the desired transition state and enhance enantioselectivity. rsc.org

The stereochemical outcome of a reaction is determined by the difference in the activation energies of the two competing diastereomeric transition states. A well-designed chiral ligand maximizes this energy difference, leading to the preferential formation of one enantiomer. The principles of steric repulsion, electronic interactions, and conformational rigidity are all employed to create a chiral environment that effectively discriminates between the two prochiral faces of the substrate.

(S)-1-Aminobutan-2-ol as a Chiral Building Block

Beyond its use in the development of chiral ligands, (S)-1-aminobutan-2-ol is a valuable chiral building block in its own right. Its bifunctional nature and inherent chirality make it a versatile precursor for the synthesis of a variety of other chiral molecules.

Precursor for Other Chiral Amino Alcohols and Derivatives

(S)-1-Aminobutan-2-ol serves as a readily available and relatively inexpensive starting material for the synthesis of other, often more complex, chiral amino alcohols and their derivatives. nih.govresearchgate.net The amino and hydroxyl groups can be selectively protected and then further functionalized to introduce new stereocenters or to build up more elaborate molecular architectures.

For instance, the amino group can be acylated or alkylated, while the hydroxyl group can be etherified or esterified. These modifications can be carried out with a high degree of stereochemical control, allowing for the synthesis of a wide range of diastereomerically and enantiomerically pure compounds. These derivatives, in turn, can be used as chiral auxiliaries, resolving agents, or as key intermediates in the total synthesis of natural products and pharmaceuticals. nih.govnih.gov For example, (S)-1-aminobutan-2-ol is a key intermediate in the synthesis of the antituberculosis drug ethambutol. nih.gov

Intermediate in the Synthesis of Optically Active N-Heterocycles (e.g., pyrrolidines)

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structural motif in numerous natural products, pharmaceuticals, and chiral catalysts. The synthesis of optically active pyrrolidines is a significant goal in medicinal and organic chemistry. General methods for pyrrolidine synthesis often involve the cyclization of 1,4-amino alcohols. mdpi.com While (S)-1-Aminobutan-2-ol is a 1,2-amino alcohol, it can be envisioned as a precursor that could be chemically modified into a suitable acyclic starting material for subsequent cyclization into a chiral pyrrolidine derivative.

However, established and more direct routes to chiral pyrrolidines frequently start from readily available cyclic precursors like the amino acid L-proline and its derivatives. mdpi.com These methods include the reduction of proline or the functionalization of existing pyrrolidine rings. Another common strategy is the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile. mdpi.com

While the conversion of a 1,2-amino alcohol like (S)-1-Aminobutan-2-ol into a pyrrolidine ring is chemically feasible through multi-step synthetic pathways, direct cyclization is not a standard route. A simple one-pot preparation of cyclic amines can be achieved via the chlorination of amino alcohols using thionyl chloride (SOCl₂), which avoids the need for traditional protection-activation-cyclization-deprotection sequences. organic-chemistry.org

Formation of Chiral Oxazolidinones and Oxazolines

Chiral oxazolidinones and oxazolines are privileged classes of heterocyclic compounds that serve as important chiral auxiliaries and ligands in asymmetric synthesis. (S)-1-Aminobutan-2-ol is an ideal precursor for these molecules, providing a direct route to structures with a defined stereocenter at the C4 position.

Oxazolidinones:

Chiral 4-substituted-2-oxazolidinones, famously known as Evans auxiliaries, are widely used to control stereochemistry in reactions such as aldol additions, alkylations, and acylations. The standard synthesis involves the cyclization of a chiral β-amino alcohol. (S)-1-Aminobutan-2-ol can be converted to (S)-4-ethyl-1,3-oxazolidin-2-one by reacting it with phosgene, diethyl carbonate, or carbonyldiimidazole (CDI). nih.gov These reagents react with both the amino and hydroxyl groups to form the cyclic carbamate. Microwave-assisted methods have been shown to improve yields and significantly reduce reaction times for the synthesis of oxazolidinones from amino alcohols and ethyl carbonate.

| Precursor Amino Alcohol | Cyclizing Agent | Product |

| (S)-Phenylalaninol | Ethyl Carbonate | (S)-4-Benzyl-1,3-oxazolidin-2-one |

| (S)-Valinol | Ethyl Carbonate | (S)-4-Isopropyl-1,3-oxazolidin-2-one |

| (S)-Phenylglycinol | Ethyl Carbonate | (S)-4-Phenyl-1,3-oxazolidin-2-one |

| (1S,2R)-Norephedrine | Ethyl Carbonate | (4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one |

This table showcases common chiral amino alcohols used in the synthesis of Evans-type oxazolidinones, illustrating the general applicability of the method to precursors like (S)-1-Aminobutan-2-ol.

Oxazolines:

Chiral 2-oxazolines are another class of crucial heterocycles, most notably used in the formation of BOX (bisoxazoline) and PyBOX (pyridine-bisoxazoline) ligands for asymmetric metal catalysis. The most common route to these compounds is the condensation of a chiral amino alcohol with a carboxylic acid, nitrile, or aldehyde. mdpi.com (S)-1-Aminobutan-2-ol can react with various electrophiles to form the corresponding (S)-4-ethyl-2-oxazoline derivative. For instance, the reaction of racemic 2-amino-1-butanol with isatoic anhydride in the presence of zinc chloride has been shown to produce 2-(aminophenyl)-4-ethyl-2-oxazoline, demonstrating the viability of this precursor in forming the oxazoline ring system. rsc.org Modern methods, such as triflic acid-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides, offer practical and robust pathways to synthesize these structures. nih.gov

| Reactants | Reaction Type | Product Class |

| Amino Alcohol + Carboxylic Acid/Nitrile | Condensation/Cyclization | 2-Substituted Oxazoline |

| Amino Alcohol + Aldehyde | Oxidative Condensation | 2-Substituted Oxazoline |

| N-Allylamide | Electrophilic Cyclization | Substituted Oxazoline |

This table outlines general synthetic methods for 2-oxazolines where chiral amino alcohols like (S)-1-Aminobutan-2-ol are key starting materials.

Synthesis of Phosphonamides

Chiral organophosphorus compounds, including phosphonamides, are of growing interest due to their applications in medicinal chemistry and as ligands in catalysis. Chiral amino alcohols serve as readily available starting materials for introducing stereochemistry into these molecules.

The synthesis of P-chiral compounds can be achieved using precursors derived from amino alcohols. For example, N-unsubstituted β-aminophosphines can be synthesized from chiral amino alcohols via the nucleophilic ring-opening of N-protected cyclic sulfamidates with metal phosphides. researchgate.net This highlights the utility of amino alcohols as chiral sources for creating C-P and C-N bonds in a stereocontrolled manner.

Furthermore, chiral amino alcohols can be used to prepare chiral tetraaminophosphonium salts, which are useful in various synthetic applications. nih.gov The synthesis of phosphonamidic anhydrides, another class of organophosphorus compounds, has been described starting from amino acids, which are precursors to amino alcohols. These established routes underscore the role of chiral amino alcohols as foundational building blocks for complex, optically active organophosphorus molecules. The reaction of (S)-1-Aminobutan-2-ol with a suitable phosphorus electrophile, such as a phosphonic dichloride, would be a direct method for producing a chiral phosphonamide.

Advanced Analytical and Spectroscopic Characterization for Stereochemical Purity and Configuration

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation and stereochemical analysis of chiral molecules like (S)-1-Aminobutan-2-ol.

¹H NMR and ¹³C NMR for Structural Confirmation

¹H NMR and ¹³C NMR spectroscopy are fundamental techniques used to confirm the molecular structure of 1-Aminobutan-2-ol by identifying the chemical environment of each hydrogen and carbon atom. In a standard achiral solvent such as CDCl₃, the NMR spectra of the (S) and (R) enantiomers are identical. The spectrum provides confirmation of the connectivity of the atoms within the molecule.

The ¹H NMR spectrum shows distinct signals for the protons on the butyl chain. The chemical shifts are influenced by adjacent functional groups, namely the amino (-NH₂) and hydroxyl (-OH) groups.

Table 1: ¹H NMR Spectroscopic Data for 1-Aminobutan-2-ol

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 (CH₂) | 1.44 | Multiplet | |

| H-4 (CH₃) | 0.96 | Triplet | |

| H-1a | 2.54 | Doublet of Doublets | J = 12.7, 8.0 |

| H-1b | 2.77 | Doublet of Doublets | J = 12.7, 3.5 |

Note: Data corresponds to the racemic mixture in an achiral solvent. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Aminobutan-2-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (CH₃) | ~10-15 |

| C-3 (CH₂) | ~25-30 |

| C-1 (CH₂-NH₂) | ~50-55 |

Note: These are approximate chemical shift ranges based on typical values for similar functional groups.

Application of Chiral Lanthanide Shift Reagents for Enantiomeric Ratio Determination

To determine the enantiomeric ratio of a mixture of (R)- and (S)-1-Aminobutan-2-ol, chiral lanthanide shift reagents (LSRs) are employed. These reagents are organometallic complexes containing a paramagnetic lanthanide ion, such as Europium, and a chiral ligand. A commonly used example is Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III), often abbreviated as Eu(hfc)₃.

When an LSR is added to a solution of a racemic mixture of 1-aminobutan-2-ol, the lone pair electrons on the amino and hydroxyl groups coordinate with the Lewis acidic lanthanide center. This interaction leads to the formation of transient diastereomeric complexes: [(S)-1-aminobutan-2-ol][LSR] and [(R)-1-aminobutan-2-ol][LSR]. Because these complexes are diastereomers, they have different physical properties and, crucially, different NMR spectra. The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of the substrate's protons, with the magnitude of the shift being dependent on the proximity of the proton to the lanthanide center.

Δδ R/S Analysis in Racemic Mixtures

The formation of diastereomeric complexes with a chiral LSR results in the separation of NMR signals for the (R) and (S) enantiomers. A single peak in the original spectrum for a specific proton will split into two distinct peaks, one for each enantiomer. The difference in the chemical shift between the corresponding signals of the two enantiomer-LSR complexes is denoted as Δδ (Δδ = δS - δR).

This chemical shift non-equivalence allows for the direct quantification of each enantiomer. By integrating the areas of the separated peaks, the enantiomeric ratio and, consequently, the enantiomeric excess (e.e.) of the mixture can be accurately determined. This method provides a powerful way to assess the stereochemical purity of (S)-1-Aminobutan-2-ol without the need for physical separation.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing both the chemical purity and the enantiomeric excess of chiral compounds.

Chiral Stationary Phase HPLC

The most direct and widely used HPLC method for separating enantiomers is through the use of a chiral stationary phase (CSP). A CSP contains a single enantiomer of a chiral selector molecule that is immobilized on the surface of the support material (e.g., silica (B1680970) gel). When a racemic mixture of 1-aminobutan-2-ol is passed through the column, the (R) and (S) enantiomers form transient diastereomeric complexes with the chiral selector.

These diastereomeric complexes have different binding energies and stabilities, causing one enantiomer to be retained on the column longer than the other. This differential interaction leads to a separation in retention times, allowing for the baseline resolution of the two enantiomers. The enantiomeric excess can be calculated from the relative peak areas in the resulting chromatogram. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® series), are often effective for the separation of amino alcohols.

Table 3: Representative Chiral HPLC Method for 1-Aminobutan-2-ol Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (after derivatization) or Refractive Index (RI) |

| Column Temp. | 25 °C |

Note: This table represents a typical starting method for the enantioseparation of small amino alcohols. Direct UV detection is difficult due to the lack of a chromophore, often necessitating derivatization or the use of alternative detectors like RI or Mass Spectrometry. google.com

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) using chiral columns is another powerful technique for the enantioselective analysis of volatile compounds like 1-aminobutan-2-ol. Due to the high polarity and low volatility of the amino alcohol, derivatization is typically required prior to analysis. This process involves converting the amino and hydroxyl groups into less polar, more volatile moieties. A common approach is trifluoroacetylation.

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are among the most effective and widely used CSPs for GC. These cyclic oligosaccharides have a chiral cavity, and enantiomers can show different inclusion complex stabilities, leading to separation.

A patent describing the resolution of 1-amino-butan-2-ol specifies the use of a perpentylated β-cyclodextrin column following mono-trifluoroacetylation of the analyte. google.com This demonstrates a practical application of this technique for determining enantiomeric purity.

Table 4: Chiral GC Method for Enantiomeric Analysis of 1-Aminobutan-2-ol

| Parameter | Condition |

|---|---|

| Derivatization | Mono-trifluoroacetylation |

| Column | Chirasil-DEX CB (Perpentylated β-cyclodextrin) or similar |

| Carrier Gas | Helium |

| Injector Temp. | 250 °C |

| Oven Program | Isothermal or temperature gradient (e.g., 80 °C to 150 °C) |

| Detector | Flame Ionization Detector (FID) |

Note: The specific oven temperature program would be optimized to achieve baseline separation of the derivatized enantiomeric peaks. google.com

Optical Rotation Measurements for Enantiomeric Purity

Optical rotation is a fundamental technique employed in the stereochemical analysis of chiral molecules such as (S)-1-Aminobutan-2-ol. This method is based on the principle of optical activity, which is the ability of a chiral substance to rotate the plane of plane-polarized light. promptpraxislabs.com The direction and magnitude of this rotation are distinct characteristics of a specific enantiomer.

Enantiomers, which are non-superimposable mirror images of each other, rotate the plane of polarized light to an equal extent but in opposite directions. chemistrysteps.comlibretexts.org The enantiomer that rotates light to the right (clockwise) is termed dextrorotatory and is designated with a (+) or 'd' prefix. Conversely, the enantiomer that rotates light to the left (counter-clockwise) is known as levorotatory and is designated with a (-) or 'l' prefix. chemistrysteps.comlibretexts.org It is important to note that there is no direct correlation between the R/S configuration of an enantiomer and the direction in which it rotates light. libretexts.orgmasterorganicchemistry.com For the compound , the (S) enantiomer is dextrorotatory, as indicated by its synonym, (S)-(+)-1-Aminobutan-2-ol. lobachemie.com

To standardize these measurements, the concept of specific rotation ([α]) is used. Specific rotation is a physical property of a chiral compound and is defined as the observed optical rotation when light passes through a 1 decimeter (dm) path length of a sample at a concentration of 1 gram per milliliter. masterorganicchemistry.com The specific rotation is typically measured at a specific temperature and wavelength of light, commonly the D-line of a sodium lamp (589 nm) at 20°C or 25°C. chemistrysteps.com

The enantiomeric purity of a sample of (S)-1-Aminobutan-2-ol can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer. A sample that is enantiomerically pure, containing only the (S) enantiomer, will exhibit the maximum specific rotation. A racemic mixture, which contains equal amounts of the (S) and (R) enantiomers, is optically inactive ([α] = 0°) because the rotations of the individual enantiomers cancel each other out. libretexts.orglibretexts.org

For a mixture containing an excess of one enantiomer, the enantiomeric excess (e.e.), also known as optical purity, can be calculated. libretexts.orgmasterorganicchemistry.com The e.e. represents the excess of the major enantiomer as a percentage of the total mixture. The relationship between the observed specific rotation of a mixture and the specific rotation of the pure enantiomer is linear, allowing for the calculation of enantiomeric excess using the following formula:

Enantiomeric Excess (e.e.) % = ([α]observed / [α]pure enantiomer) x 100% libretexts.orgyoutube.com

This calculation provides a quantitative measure of the stereochemical purity of the sample. While polarimetry is a rapid and traditional method for assessing enantiomeric purity, it is considered a legacy technique that may be less accurate than modern chromatographic methods like chiral HPLC. skpharmteco.com The accuracy of optical rotation measurements can be affected by the presence of other optically active impurities. masterorganicchemistry.com

Detailed Research Findings

The specific optical rotation for commercially available, extra pure (S)-(+)-1-Aminobutan-2-ol has been reported. The data provides a range for the specific rotation, which is indicative of a high level of enantiomeric purity.

Interactive Data Table: Specific Rotation of (S)-1-Aminobutan-2-ol

| Parameter | Value | Reference |

| Compound Name | (S)-(+)-2-Amino-1-butanol | lobachemie.com |

| CAS Number | 5856-62-2 | lobachemie.com |

| Specific Rotation ([α]20D) | +8.5° to +11.5° | lobachemie.com |

| Conditions | Neat (pure liquid) | lobachemie.com |

| Temperature | 20°C | lobachemie.com |

| Wavelength | 589 nm (Sodium D-line) | lobachemie.com |

| Minimum Enantiomeric Excess | 94.0% | lobachemie.com |

This data indicates that a sample of (S)-1-Aminobutan-2-ol with a minimum enantiomeric excess of 94.0% will exhibit a specific rotation between +8.5° and +11.5° when measured as a pure liquid at 20°C using the sodium D-line. This information is crucial for quality control, allowing for the rapid assessment of the enantiomeric purity of synthesized or commercial batches of the compound.

Computational Chemistry and Mechanistic Investigations

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in understanding the non-covalent interactions between a chiral catalyst or ligand, such as (S)-1-Aminobutan-2-ol, and the reacting substrates. These simulations provide a three-dimensional visualization of the interactions that govern the stereochemical course of a reaction.

In the context of asymmetric catalysis, understanding the interactions between the catalyst-substrate complex is fundamental. Molecular modeling studies on β-amino alcohol-catalyzed reactions, such as the addition of diethylzinc to aldehydes, have revealed the nature of the transition states. acs.org These models often propose transition structures where the chiral ligand, the metal center (e.g., zinc), and the substrates are assembled in a highly organized manner. For a ligand like (S)-1-Aminobutan-2-ol, the hydroxyl and amino groups would coordinate to the metal, creating a chiral environment that directs the approach of the substrates. The steric and electronic properties of the substituents on the chiral ligand are critical in stabilizing the favored transition state that leads to the major enantiomer.

Computational models have been developed to predict the enantioselectivity of reactions catalyzed by chiral β-amino alcohols. acs.org Quantitative Structure-Selectivity Relationship (QSSR) models, for instance, correlate the structural features of the catalysts with their observed enantioselectivities. These models utilize descriptors derived from the three-dimensional structure of the catalyst to build a statistically valid predictive model.

For a series of β-amino alcohol catalysts in the ethylation of benzaldehyde, a QSSR model was developed that accurately predicts the enantiomeric excess (% ee). acs.org The model is based on the calculation of interaction energies between the catalyst and a probe atom within a 3D grid. The resulting data is then used to generate a linear regression model.

Table 1: QSSR Model for Predicting Enantioselectivity of β-Amino Alcohol Catalysts

| Catalyst Feature | Description | Contribution to Model |

|---|---|---|

| PIE1 | Polar Interaction Energy at a specific grid point | Correlates with steric hindrance around the catalytic center |

| PIE2 | Polar Interaction Energy at a different grid point | Reflects electronic effects influencing substrate approach |

PIE: Probe Interaction Energy

This type of model demonstrates that the enantioselectivity is highly dependent on the spatial arrangement and electronic nature of the groups attached to the chiral backbone of the amino alcohol. By applying such models, the stereochemical outcome for a reaction catalyzed by (S)-1-Aminobutan-2-ol could be predicted with a reasonable degree of accuracy.

Quantum Mechanical Calculations for Reaction Pathways and Transition States

Quantum mechanical (QM) calculations provide a more detailed and energetic picture of the reaction pathways and transition states. These calculations can elucidate the mechanism of bond formation and breaking and provide accurate energies for intermediates and transition states. For reactions catalyzed by complexes derived from (S)-1-Aminobutan-2-ol, QM methods like Density Functional Theory (DFT) are employed to map out the potential energy surface of the reaction.

These calculations can confirm the geometry of the transition state, for example, the μ-oxo transition structures proposed for the diethylzinc addition to aldehydes catalyzed by β-amino alcohols. acs.org By comparing the energies of the diastereomeric transition states leading to the (R) and (S) products, the enantioselectivity of the reaction can be calculated and compared with experimental results.

Structure-Activity Relationship Studies in Chiral Catalysis

Structure-Activity Relationship (SAR) studies in the context of chiral catalysis aim to understand how modifications to the catalyst's structure affect its activity and selectivity. For chiral amino alcohols like (S)-1-Aminobutan-2-ol, SAR studies involve systematically varying the substituents on the nitrogen atom and the carbon backbone and observing the effect on the enantiomeric excess of the product.

Computational QSSR models are a quantitative form of SAR. The data from these models can guide the design of new, more effective catalysts. For example, the QSSR model for β-amino alcohols in the ethylation of benzaldehyde revealed that specific spatial regions around the catalyst are highly sensitive to steric and electronic perturbations. acs.org This information allows chemists to strategically modify the structure of a ligand like (S)-1-Aminobutan-2-ol to enhance its stereodirecting ability.

Table 2: Illustrative Structure-Selectivity Data for β-Amino Alcohols

| Catalyst | R1 | R2 | Observed ΔG‡ (kcal/mol) | Predicted ΔG‡ (kcal/mol) |

|---|---|---|---|---|

| 1 | H | Ph | -1.5 | -1.4 |

| 2 | Me | Ph | -1.8 | -1.7 |

| 3 | H | i-Pr | -1.2 | -1.1 |

| 4 | Me | i-Pr | -1.6 | -1.5 |

This table is illustrative and based on the principles of QSSR studies on β-amino alcohols. ΔG‡ is the difference in the free energy of activation for the formation of the two enantiomers and is related to the enantiomeric excess.

These studies underscore the importance of the steric bulk and electronic nature of the substituents on the chiral ligand in achieving high enantioselectivity.

Emerging Research Directions and Future Perspectives in the Synthesis and Application of S 1 Aminobutan 2 Ol

The chiral amino alcohol (S)-1-aminobutan-2-ol is a valuable building block in synthetic organic chemistry, particularly for the preparation of pharmaceuticals and chiral ligands. Current research is intensely focused on developing more efficient, sustainable, and versatile methods for its synthesis and subsequent utilization. This article explores emerging trends and future outlooks, highlighting advancements in green chemistry, continuous flow manufacturing, biocatalysis, asymmetric induction, and multicomponent reactions.

Q & A

Q. What are the standard methods for synthesizing (S)-1-Aminobutan-2-ol, and how can enantiomeric purity be ensured?

The synthesis of (S)-1-Aminobutan-2-ol typically involves asymmetric reduction of ketone precursors or enzymatic resolution of racemic mixtures. Key steps include:

- Chiral Resolution : Use of chiral catalysts (e.g., Ru-BINAP complexes) or lipases for enantioselective hydrolysis of esters .

- Purity Validation : Analytical methods like chiral HPLC (e.g., using a Chiralpak® column) or polarimetry to confirm enantiomeric excess (>97% as per CAS 5856-62-2 ).

- Safety : Handle in inert atmospheres (e.g., nitrogen) to prevent oxidation, as recommended in safety protocols .

Q. How should (S)-1-Aminobutan-2-ol be stored to maintain stability in laboratory settings?

- Temperature : Store at room temperature (20–25°C) in dark conditions to avoid photodegradation .

- Containment : Use airtight containers with desiccants to minimize moisture absorption, which can lead to hydrolysis .

- Hazard Mitigation : Follow GHS Category 8 guidelines (corrosive) and ensure access to safety showers/eye baths in case of exposure .

Q. What spectroscopic techniques are recommended for characterizing (S)-1-Aminobutan-2-ol?

- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., δ 3.6 ppm for the hydroxyl group and δ 1.2–1.5 ppm for the butyl chain) .

- Mass Spectrometry : Confirm molecular weight (89.14 g/mol) via ESI-MS and compare with PubChem CID 22129 .

- IR Spectroscopy : Identify amine (N–H stretch at ~3300 cm) and alcohol (O–H stretch at ~3400 cm) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported chiral purity data for (S)-1-Aminobutan-2-ol?

- Method Calibration : Cross-validate results using orthogonal techniques (e.g., chiral HPLC vs. optical rotation) to rule out instrumental bias .

- Sample Integrity : Verify storage conditions (e.g., exposure to light/moisture) and test for racemization via time-course studies .

- Reference Standards : Use certified enantiopure standards (e.g., CAS 5856-63-3 for the (R)-enantiomer) to calibrate measurements .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature?

- pH Stability Assays : Incubate (S)-1-Aminobutan-2-ol in buffered solutions (pH 2–12) and monitor degradation via LC-MS over 24–72 hours .

- Thermal Analysis : Perform TGA/DSC to determine decomposition thresholds (>150°C based on molecular weight 89.14 g/mol ).

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under accelerated storage conditions .

Q. How can researchers address discrepancies in NMR data for (S)-1-Aminobutan-2-ol across different solvents?

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl to assess hydrogen bonding impacts on chemical shifts .

- Concentration Adjustments : Dilute samples to avoid aggregation, which may obscure splitting patterns .

- Referencing : Align data with NIST Chemistry WebBook entries for solvent-specific -NMR benchmarks .

Methodological Notes

- Contradiction Analysis : Always replicate experiments in triplicate and document environmental variables (humidity, light exposure) .

- Ethical Reporting : Disclose any deviations from published protocols (e.g., modified HPLC gradients) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products